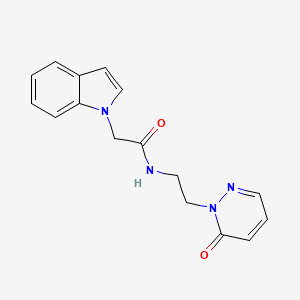
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, also known as KPT-330, is a small molecule inhibitor that targets exportin 1 (XPO1). XPO1 is a protein that plays a crucial role in the nucleocytoplasmic transport of proteins and RNA molecules. KPT-330 has been shown to have potential therapeutic applications in various types of cancer and other diseases.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide' involves the reaction of 2-(1H-indol-1-yl)acetic acid with 2-(6-oxopyridazin-1(6H)-yl)ethylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
2-(1H-indol-1-yl)acetic acid, 2-(6-oxopyridazin-1(6H)-yl)ethylamine, coupling agent (e.g. EDCI or HATU), acetic anhydride
Reaction
Step 1: Dissolve 2-(1H-indol-1-yl)acetic acid and 2-(6-oxopyridazin-1(6H)-yl)ethylamine in a suitable solvent such as DMF or DMSO., Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir for several hours at room temperature or under reflux., Step 3: Purify the resulting intermediate by column chromatography or recrystallization., Step 4: Dissolve the intermediate in acetic anhydride and heat the mixture to reflux for several hours., Step 5: Cool the reaction mixture and isolate the product by filtration or precipitation with a suitable solvent.
Mechanism Of Action
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide targets XPO1, which is responsible for transporting tumor suppressor proteins out of the nucleus, leading to their inactivation. By inhibiting XPO1, 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide prevents the export of these proteins, leading to their accumulation in the nucleus and reactivation of their tumor-suppressing functions. 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical And Physiological Effects
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and enhances the efficacy of other anticancer drugs. 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a protein that plays a crucial role in inflammation and cancer development.
Advantages And Limitations For Lab Experiments
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide also has some limitations. It can be toxic to normal cells at high concentrations, and its efficacy can vary depending on the type of cancer and the genetic background of the cells.
Future Directions
There are several future directions for the study of 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders. Another direction is to develop more potent and selective XPO1 inhibitors that can overcome the limitations of 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide. Finally, the combination of 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide with other anticancer drugs and immunotherapies should be further explored to enhance its efficacy and reduce toxicity.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various types of cancer cells, including multiple myeloma, leukemia, lymphoma, and solid tumors. 2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has also been shown to enhance the efficacy of other anticancer drugs, such as bortezomib and doxorubicin.
properties
IUPAC Name |
2-indol-1-yl-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(17-9-11-20-16(22)6-3-8-18-20)12-19-10-7-13-4-1-2-5-14(13)19/h1-8,10H,9,11-12H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJMDDMZWAXZSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2396104.png)
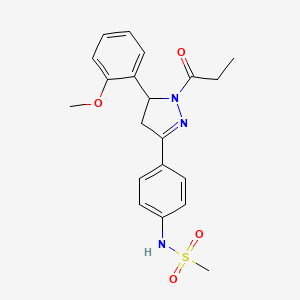
![9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2396107.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2396108.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2396109.png)
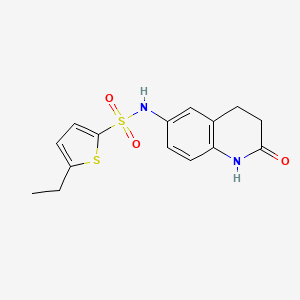
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2396111.png)
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide](/img/structure/B2396112.png)
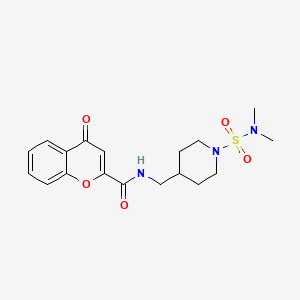
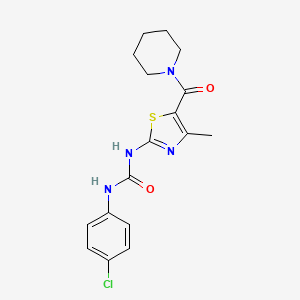
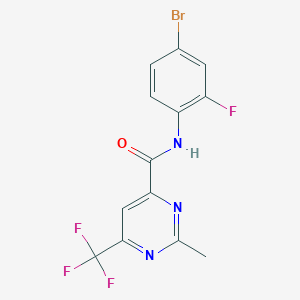
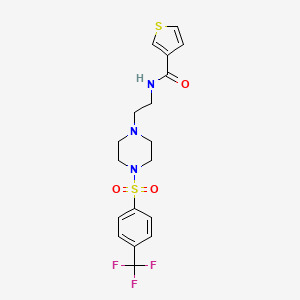
![Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2396122.png)
![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)